Product packaging for Indolin-4-ylmethanamine(Cat. No.:CAS No. 918864-94-5)

Indolin-4-ylmethanamine

Cat. No.: B8271156
CAS No.: 918864-94-5
M. Wt: 148.20 g/mol
InChI Key: DHTDBDXPQYYLTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Indoline (B122111) Scaffold: A Core Structure in Synthetic and Medicinal Chemistry Research

The indoline scaffold, a bicyclic heterocyclic amine consisting of a benzene (B151609) ring fused to a pyrrolidine (B122466) ring, is a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its recurring presence in a multitude of biologically active compounds, both natural and synthetic. nih.gov The structural rigidity and three-dimensional character of the indoline nucleus, coupled with the synthetic accessibility to a wide array of derivatives, make it an attractive framework for the design of novel molecules with diverse pharmacological activities. mdpi.comnih.gov

The significance of the indoline scaffold is underscored by its presence in numerous approved drugs and clinical candidates. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antidepressant, and neuroprotective effects. For instance, certain indoline-containing compounds have been investigated as inhibitors of crucial enzymes like c-Met and ALK kinases in oncology research. The versatility of the indoline core allows for its modification at various positions, enabling the fine-tuning of physicochemical properties and biological targets. This adaptability has cemented the indoline scaffold as a central theme in contemporary drug discovery and development programs. nih.govdntb.gov.ua

Contextualizing Indolin-4-ylmethanamine within the Indoline Chemical Space

This compound, with the chemical formula C9H12N2, represents a specific yet important derivative within the broader class of indoline compounds. nih.gov Its structure is characterized by a methanamine (-CH2NH2) group attached to the 4-position of the indoline core. This primary amine functionality introduces a key point for further chemical modification and a potential site for interaction with biological macromolecules.

The position of the methanamine group on the benzene portion of the indoline ring system distinguishes it from isomers where the substituent is on the pyrrolidine ring or at other positions of the aromatic ring. This specific substitution pattern influences the molecule's electronic properties, basicity, and spatial arrangement, which in turn dictates its reactivity and potential biological activity. Research into related structures, such as (1H-indol-4-yl)methanamine, highlights the importance of the aminomethyl group at the 4-position for specific chemical transformations, like the Pictet-Spengler reaction, to synthesize more complex polycyclic alkaloids. mdpi.com

Research Trajectories and Contemporary Significance of this compound

Current research involving this compound and its derivatives is multifaceted, spanning synthetic methodology development, medicinal chemistry, and materials science. In synthetic chemistry, it serves as a valuable building block for the construction of more complex molecular architectures. vulcanchem.com The primary amine group allows for a variety of chemical reactions, including N-acylation, N-alkylation, and condensation reactions, providing access to a diverse library of compounds for further investigation. nih.gov

In the realm of medicinal chemistry, the structural motif of this compound is being explored for its potential to interact with various biological targets. While specific biological activities for the parent compound are not extensively documented in publicly available literature, the broader class of aminomethylindoles and indolines are of significant interest. For instance, derivatives of the closely related 1-(4-piperidinylmethyl)indoline have been investigated for their kinase inhibitory activity. The synthesis of various substituted indoline derivatives continues to be an active area of research, with studies focusing on their potential as anti-inflammatory and anticancer agents. researchgate.net

Scope of Academic Inquiry on this compound in Modern Chemical Science

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, are employed to understand the electronic structure, reactivity, and potential interaction of this compound and its derivatives with biological targets. researchgate.net The primary focus of much of the research is on leveraging this compound as a scaffold to generate novel compounds with desired biological or material properties. This involves systematic structural modifications and subsequent evaluation of the resulting derivatives. The ongoing exploration of the chemical space around this compound holds promise for the discovery of new chemical entities with potential applications in medicine and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2 B8271156 Indolin-4-ylmethanamine CAS No. 918864-94-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indol-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3,11H,4-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTDBDXPQYYLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC(=C21)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60730093
Record name 1-(2,3-Dihydro-1H-indol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918864-94-5
Record name 1-(2,3-Dihydro-1H-indol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Indolin 4 Ylmethanamine and Its Derivatives

Novel Strategic Approaches to Indolin-4-ylmethanamine Synthesis

One-Pot Reaction Protocols for this compound Construction

One-pot syntheses offer a streamlined approach to complex molecules by combining multiple reaction steps into a single operation, thereby avoiding the isolation and purification of intermediates. While a direct one-pot synthesis of this compound is not extensively documented, the principles of one-pot reactions can be applied to its synthesis from readily available starting materials. For instance, a plausible one-pot approach could involve the synthesis of a 4-substituted indole (B1671886) followed by its in-situ reduction.

A general strategy for the one-pot synthesis of substituted indoles often involves a sequence of condensation and cyclization reactions. For example, a three-component reaction between an arylamine, an aldehyde, and a third component can lead to the formation of a polysubstituted indole ring in a single step. Following the formation of a suitable 4-substituted indole precursor, such as 4-cyanoindole (B94445), a reducing agent could be introduced to the reaction mixture to effect the hydrogenation of both the indole ring and the nitrile group to yield this compound.

Reactant 1Reactant 2Reactant 3Catalyst/ReagentProductRef.
ArylamineArylglyoxal4-HydroxycoumarinNone (Ethanol, reflux)Functionalized Indole osi.lv
Salicylaldehydes(E)-N-methyl-1-(methylsulfanyl)-2-nitroethenamineIndolesTriethylamineIndolyl-4H-chromene openmedicinalchemistryjournal.com

Catalytic Hydrogenation-Condensation-Hydrogenation Sequences in Indoline (B122111) Synthesis

Catalytic hydrogenation is a powerful and clean method for the reduction of unsaturated systems. The synthesis of this compound can be envisioned through a catalytic hydrogenation sequence starting from a suitably functionalized indole. A key precursor for this transformation is 4-cyanoindole or 4-nitrobenzylindole.

The hydrogenation of unprotected indoles to indolines can be challenging due to the stability of the aromatic system and potential catalyst poisoning by the nitrogen atom. However, the use of specific catalysts and reaction conditions can achieve this transformation efficiently. For instance, heterogeneous catalysts like Platinum on carbon (Pt/C) in the presence of an acid promoter have been shown to effectively hydrogenate a variety of substituted indoles in water, presenting an environmentally friendly approach. nih.gov

A proposed synthetic sequence for this compound via catalytic hydrogenation would involve:

Synthesis of 4-cyanoindole: This can be achieved through various methods, including the cyanation of 4-bromoindole.

Catalytic Hydrogenation: The 4-cyanoindole is then subjected to catalytic hydrogenation. This step can potentially achieve the reduction of both the indole double bond and the nitrile group in a single operation, or in a stepwise manner depending on the catalyst and conditions. Cobalt nanoparticles have shown promise in the selective hydrogenation of nitriles to primary amines. actascientific.com

SubstrateCatalystConditionsProductRef.
Unprotected IndolesPt/C, p-toluenesulfonic acidH2, Water, RTIndolines nih.gov
BenzonitrileCo nanoparticles (hcp)H2, Mild conditionsBenzylamine actascientific.com

Transition Metal-Catalyzed Syntheses of this compound Analogues

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild and selective methods for the formation of C-C and C-N bonds. Palladium-catalyzed reactions, in particular, have been extensively developed for the construction of the indoline scaffold.

Palladium-Catalyzed Routes for Indoline Scaffold Formation

Palladium catalysts are versatile tools for the synthesis of indolines, enabling reactions that might be difficult to achieve through traditional methods. These approaches often involve the formation of the indoline ring through intramolecular cyclization.

Palladium-catalyzed intramolecular C–H amination is a direct and atom-economical method for the synthesis of indolines. This reaction involves the formation of a C-N bond through the activation of a C-H bond on the aromatic ring of a suitably substituted phenethylamine (B48288) derivative. The use of a directing group, such as picolinamide (B142947) (PA), can facilitate the ortho-C(sp²)–H amination, leading to high efficiency and regioselectivity. nih.gov This methodology is tolerant of a wide range of functional groups, making it suitable for the synthesis of complex indoline derivatives. organic-chemistry.orgresearchgate.net

A synthetic strategy towards a precursor for this compound using this approach could involve a β-(4-cyanophenyl)ethylamine substrate. The palladium-catalyzed C-H amination would form the indoline ring, leaving the cyano group intact for subsequent reduction to the aminomethyl group.

SubstrateCatalystOxidantProductRef.
PA-protected β-arylethylaminePd(OAc)2PhI(OAc)2Indoline nih.gov
2-Pyridinesulfonyl-protected phenethylaminePd(OAc)2PhI(OAc)2Indoline nih.gov

The dearomatization of indoles is a powerful strategy for the synthesis of indolines, particularly those with a quaternary stereocenter at the C3 position. Palladium-catalyzed allylic alkylation of indoles with alkynes has been developed as a method to construct indolenines, which can be further reduced to indolines. This reaction proceeds through an in situ formed arylallene intermediate, avoiding the need for pre-functionalized allylic compounds.

While this method is primarily used for C3-functionalization, modifications to the substrate and reaction conditions could potentially be adapted for the synthesis of 4-substituted indolines. For example, an indole substrate already bearing a substituent at the 4-position could undergo dearomative allylation at C3, followed by reduction of the resulting indolenine to the corresponding indoline.

Reactant 1Reactant 2CatalystProductRef.
IndolesAlkynesPalladium complexIndolenines with C3-quaternary centers
Substituted IndolesVinyloxiranePd2dba3/dpppTetrahydrocarboline and spiroindolenine derivatives

Diversity-Oriented Synthesis (DOS) Applied to this compound Scaffolds

Diversity-Oriented Synthesis (DOS) is a strategy aimed at efficiently generating libraries of structurally diverse small molecules. acs.orgcam.ac.uk When applied to indoline scaffolds, DOS enables the exploration of a wide range of chemical space to identify novel bioactive compounds. nih.gov The core principle involves using branching pathways from a common precursor to create a variety of distinct molecular skeletons. nih.gov

In the context of indole-related structures, DOS strategies have been employed to assemble complex indole-fused polycyclic scaffolds. acs.orgacs.org For example, rhodium-catalyzed C–H coupling of 2-phenyl-1H-indoles with propargylic alcohol derivatives can generate multiple distinct core skeletons. acs.org By strategically placing reactive functional groups on a common scaffold, subsequent intramolecular reactions can "fold" the molecule into various complex polycyclic systems. cam.ac.uk This approach, often inspired by the structures of natural products, allows for the rapid generation of libraries of indoline-based compounds with significant skeletal diversity. nih.gov

Asymmetric Synthesis and Enantioselective Catalysis in this compound Chemistry

Asymmetric synthesis is crucial for producing enantiomerically pure indoline derivatives, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. A variety of enantioselective catalytic methods have been developed to this end.

Organocatalysis provides a powerful metal-free approach. For instance, bifunctional amino(thio)urea catalysts can mediate the asymmetric intramolecular aza-Michael addition of α,β-unsaturated carbonyl compounds, yielding 2-substituted indolines with high versatility. nih.gov Chiral phosphoric acids are another class of effective organocatalysts, used in asymmetric [2+4] cycloadditions of 3-vinylindoles to produce indole-containing chroman derivatives with excellent enantioselectivities (up to 98% ee). mdpi.com They have also been used in asymmetric (4+n) cycloadditions to construct enantioenriched indole-fused rings. nih.gov

Cascade reactions under asymmetric catalysis offer a highly efficient route to complex chiral indolines. A notable example is a conjugate addition/asymmetric protonation/aza-Prins cascade reaction catalyzed by a ZrCl₄ and 3,3'-dibromo-BINOL system. nih.gov This reaction transforms simple indole derivatives into complex fused polycyclic indolines in a single step with high enantioselectivity. nih.gov These advanced catalytic methods are indispensable for accessing the stereochemically complex derivatives of this compound.

Elucidating Chemical Reactivity and Transformative Pathways of Indolin 4 Ylmethanamine

Functional Group Interconversions on the Indolin-4-ylmethanamine Framework

The presence of two distinct amine functionalities—a secondary amine in the indoline (B122111) ring and a primary amine on the side chain—makes this compound a prime candidate for a variety of functional group interconversions (FGIs). These transformations are fundamental in organic synthesis for modifying molecular properties and constructing more complex structures. solubilityofthings.com

The primary amine is particularly reactive and can undergo a range of standard transformations. For instance, it can be converted into amides, sulfonamides, or carbamates through reactions with acyl chlorides, sulfonyl chlorides, or isocyanates, respectively. These reactions are typically high-yielding and serve to protect the amine or introduce new functional handles. Furthermore, the primary amine can be transformed into other functional groups, such as azides or nitriles, through diazotization followed by substitution. vanderbilt.edu Reductive amination of the primary amine with aldehydes or ketones can yield secondary or tertiary amines, expanding the substitution pattern.

The secondary amine within the indoline ring also offers a site for functionalization, such as N-alkylation or N-acylation. Selective functionalization of one amine in the presence of the other would likely require a protection-deprotection strategy, exploiting the differential reactivity of primary versus secondary amines.

Below is a table summarizing potential functional group interconversions starting from this compound.

Starting Functional GroupReagents/ConditionsResulting Functional Group
Primary Amine (-CH₂NH₂)RCOCl, PyridineAmide (-CH₂NHCOR)
Primary Amine (-CH₂NH₂)RSO₂Cl, Et₃NSulfonamide (-CH₂NHSO₂R)
Primary Amine (-CH₂NH₂)1. NaNO₂, HCl; 2. NaN₃Azide (-CH₂N₃)
Secondary Amine (-NH-)R-X, Base (e.g., K₂CO₃)Tertiary Amine (-NR-)
Secondary Amine (-NH-)Ac₂O, PyridineN-acetylindoline

C–H Functionalization Strategies for this compound Modification

Direct C–H functionalization has become a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. nih.gov For this compound, the aromatic C–H bonds on the benzenoid ring (at positions C5, C6, and C7) are targets for such transformations. The development of transition-metal-catalyzed reactions has enabled site-selective functionalization of the indole (B1671886) and related heterocycles. rsc.org

While much research has focused on the indole nucleus, strategies for C4–C7 functionalization are emerging. nih.govrsc.org These methods often rely on directing groups to control regioselectivity. In this compound, either the secondary ring amine or the primary side-chain amine could potentially act as a directing group. For example, after acylation, the amide functionality could direct a palladium catalyst to the C5 position for arylation or alkenylation reactions. Achieving selectivity between the C5 and C7 positions remains a significant challenge in C–H activation chemistry. nih.gov

Oxidative cyclization reactions are transformative processes that can rapidly build molecular complexity, often by forming new rings. nih.gov The framework of this compound contains functionalities that could participate in intramolecular cyclization reactions under oxidative conditions.

One hypothetical pathway could involve an intramolecular reaction between the side-chain amine and the C5 position of the aromatic ring. Using a strong oxidant, a radical cation could be generated on the electron-rich indoline ring, which could then be trapped by the nucleophilic primary amine, leading to a new tricyclic system after subsequent oxidation and rearomatization steps. Such radical-mediated cyclizations are known in natural product biosynthesis and synthetic chemistry. nih.govmdpi.com Alternatively, an oxidative process could facilitate the formation of a bond between the indoline nitrogen and a functionalized side chain, potentially leading to bridged bicyclic structures. The feasibility and outcome of such reactions would depend heavily on the choice of oxidant and reaction conditions. rsc.org

Exploration of Reaction Mechanisms in this compound Transformations

The mechanisms governing the transformations of this compound are rooted in fundamental principles of organic reactivity. Functional group interconversions at the amine centers typically proceed through well-established pathways. For example, acylation of the primary amine is a nucleophilic addition-elimination reaction at the carbonyl carbon. N-alkylation of the indoline nitrogen generally occurs via an S_N2 mechanism. ub.edu

The mechanisms of C–H functionalization are more complex and often involve organometallic intermediates. A common catalytic cycle for palladium-catalyzed C–H arylation directed by an amide group involves:

Coordination of the palladium catalyst to the directing group.

Concerted metalation-deprotonation to form a palladacycle intermediate.

Oxidative addition of an aryl halide to the palladium center.

Reductive elimination to form the C–C bond and regenerate the active catalyst.

Understanding these mechanistic details is crucial for optimizing reaction conditions and controlling selectivity. nih.gov

For hypothetical oxidative cyclizations, the mechanism could proceed through a single-electron transfer (SET) process to form a radical intermediate, which then undergoes cyclization. mdpi.com The stereochemical outcome of such reactions would be determined by the geometry of the cyclization transition state.

Novel Coupling and Annulation Reactions Involving this compound

The this compound scaffold is well-suited for the development of novel coupling and annulation reactions to construct polycyclic systems. Annulation, the formation of a new ring onto an existing one, could be achieved by leveraging the reactivity of both the aromatic ring and the nitrogen atoms.

For instance, a Pictet-Spengler-type reaction could be envisioned. If the primary amine were converted to an imine by reaction with an aldehyde or ketone, subsequent cyclization onto the electron-rich C5 position of the indoline ring under acidic conditions could furnish a new six-membered ring, leading to a tetracyclic product.

Another approach involves aryne chemistry. The reaction of the indoline nitrogen with a benzyne (B1209423) intermediate, generated in situ, could lead to the formation of fused ring systems. Such aryne annulation strategies have been used to synthesize substituted indolines. researchgate.net

The development of these reactions would provide rapid access to novel and complex heterocyclic structures based on the this compound core, which could be of interest in medicinal chemistry and materials science.

Derivatization Strategies and Structural Modification of the Indolin 4 Ylmethanamine Scaffold

Design and Synthesis of Indolin-4-ylmethanamine-Based Heterocyclic Systems

The primary amine of this compound is a key functional group for the construction of novel heterocyclic systems. Through reactions like condensation and cycloaddition, this amine can be incorporated into more complex, fused, and spirocyclic structures, significantly diversifying the chemical space accessible from this starting material.

Preparation of Fused Multicyclic Iminosugars from this compound

A notable application of aromatic amines, such as the closely related 4-(aminomethyl)indole, is in the one-pot synthesis of novel fused multicyclic iminosugars. rsc.orgresearchgate.net This synthetic strategy often employs an aza-Diels-Alder mechanism. The process typically involves the reaction of an aromatic amine with a tosylated sugar, which proceeds through a key iminium ion intermediate. researchgate.netresearchgate.net This intermediate then undergoes an intramolecular cycloaddition to yield structurally diverse and complex iminosugars. researchgate.net

This efficient, one-pot method is highly stereoselective and adaptable to various aromatic amines and sugars, allowing for the creation of a library of hydroxylated alkaloid derivatives. rsc.orgresearchgate.net While direct examples using this compound are not prominently detailed, its structural similarity to 4-(aminomethyl)indole suggests its suitability as a substrate in similar Pictet-Spengler-type or aza-Diels-Alder reactions to produce novel saturated iminosugar analogues. The synthesis of seven-membered iminosugars fused to other heterocyclic systems, such as thiazolidin-4-one, has also been achieved through tandem reactions, highlighting the broad potential of amine-containing scaffolds in generating complex bioactive molecules. nih.gov

Table 1: Representative Synthesis of Fused Iminosugars (Based on analogous reactions with aromatic amines)

Amine ReactantSugar ReactantKey Reaction TypeProduct Class
4-(Aminomethyl)indoleD-Lyxose tosylatePictet-Spengler-typeHydroxylated Alkaloid (Fused Iminosugar)
AnilineD-Ribose tosylateAza-Diels-AlderFused Multicyclic Iminosugar

Schiff Base Formation and Complexation Studies with this compound Derivatives

The primary amine of this compound readily undergoes condensation reactions with aldehydes or ketones to form Schiff bases (imines). These Schiff bases are versatile intermediates and ligands in coordination chemistry. The formation of the C=N azomethine group is a cornerstone of this strategy and is typically catalyzed under mildly acidic conditions. nih.govunsri.ac.id

Schiff bases derived from indoline (B122111) precursors can coordinate with a variety of metal ions through the azomethine nitrogen, and potentially other donor atoms within the scaffold, to form stable metal complexes. nih.gov The electronic properties and geometry of these complexes are influenced by the nature of the metal ion and the substituents on the indoline ring. Spectroscopic methods such as FT-IR, UV-Vis, and NMR are essential for characterizing these Schiff bases and their metal complexes, confirming the formation of the imine bond and identifying the coordination sites. mdpi.com The resulting organometallic compounds have applications in catalysis and materials science. nih.gov

Table 2: Characterization Data for Schiff Base Formation and Complexation

TechniqueObservationInference
FT-IR SpectroscopyAppearance of a new band around 1600-1650 cm⁻¹Formation of C=N (azomethine) bond
UV-Vis SpectroscopyShift in absorption bands upon addition of metal ionsLigand-to-metal charge transfer (LMCT), indicating complex formation
¹H-NMR SpectroscopyShift in the chemical shifts of protons near the amine groupConfirmation of imine formation and coordination to metal center
Molar ConductivityLow values in non-aqueous solventsIndicates non-electrolytic nature of the metal complexes

Incorporation into Polycyclic and Spiro Systems

The indoline nucleus is a privileged scaffold for the synthesis of more complex polycyclic and spirocyclic systems. The functional handles on the this compound, including the secondary amine of the indoline ring and the primary exocyclic amine, provide multiple reaction points for annulation and cyclization reactions. For instance, sequential annulation reactions involving arylamines have been used to create novel spiro-fused hexacycles containing indoline and indole (B1671886) domains.

While specific examples detailing the direct use of this compound in these complex constructions are sparse, established synthetic routes for creating spiro-indoline compounds provide a clear blueprint. Base-promoted cyclization of precursors followed by alkylation is a known method to generate spirocyclic indoline lactones. Such strategies demonstrate that the indoline core can be effectively incorporated into intricate, three-dimensional structures, a principle that can be extended to derivatives like this compound to create novel spiro systems with potential biological activities.

Fragment-Based Approaches for this compound Scaffold Expansion

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. taylorandfrancis.com The indoline scaffold is an attractive starting point for FBDD due to its desirable physicochemical properties and its presence in many known bioactive molecules. mdpi.com The "Rule of Three" is often used to guide the selection of fragments, which typically have a molecular weight under 300 Da, a cLogP of 3 or less, and fewer than 3 hydrogen bond donors and acceptors.

The this compound scaffold can be utilized in FBDD through a "deconstruction-reconstruction" approach. mdpi.com In this method, known active compounds containing the indoline core are broken down into their constituent fragments. These fragments, including the this compound core itself, can then be screened and subsequently optimized by growing, linking, or merging them to generate new, more potent drug-like molecules. taylorandfrancis.comnih.gov Computational methods, such as virtual screening and molecular docking, are instrumental in identifying how these fragments bind and in guiding their subsequent optimization. nih.gov

Strategic Modification for Scaffold Versatility in Research Applications

Strategic modification of the this compound scaffold is key to unlocking its versatility for a wide range of research applications. The synthetic routes discussed—such as the formation of fused iminosugars, the synthesis of Schiff base metal complexes, and the incorporation into polycyclic systems—demonstrate how this relatively simple starting material can be transformed into a diverse array of complex molecules.

Each derivatization strategy imparts new chemical and physical properties to the core scaffold.

Iminosugar Synthesis : By attaching carbohydrate moieties, novel chiral structures with potential applications as glycosidase inhibitors or other biologically active agents can be generated. rsc.org

Schiff Base Formation : This modification introduces an imine linkage that can be used to coordinate with metals, creating materials with unique electronic or catalytic properties. The planarity of the Schiff base can also influence the geometry and potential biological interactions of the resulting molecule.

Scaffold Expansion : Building upon the indoline core to create polycyclic or spirocyclic systems increases molecular complexity and rigidity. This can lead to compounds with higher target specificity in drug discovery programs. mdpi.com

These modifications highlight the value of this compound as a versatile platform in synthetic chemistry, enabling the exploration of broad chemical space from a single, well-defined starting point.

Advanced Spectroscopic Characterization and Structural Elucidation in Indolin 4 Ylmethanamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules like Indolin-4-ylmethanamine. uni-muenchen.descispace.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the carbon skeleton and the chemical environment of each proton.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons, their relative abundance (integration), their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). rsc.org Similarly, the ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. scispace.com

For this compound, distinct signals would be expected for the aromatic protons, the protons on the saturated five-membered ring, and the aminomethyl group. The chemical shifts and coupling constants provide critical data for assigning these protons to their specific positions within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the chemical structure. Actual experimental values may vary depending on the solvent and other conditions.)

To definitively assign all signals and establish the molecule's connectivity, two-dimensional (2D) NMR experiments are employed. slideshare.net These techniques correlate signals from different nuclei, providing a complete picture of the molecular structure. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu It would be used to trace the proton-proton connectivities within the indoline (B122111) ring and confirm the relationship between its constituent CH₂ groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to. nih.govemerypharma.com This is essential for assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduemerypharma.com HMBC is crucial for piecing together the entire molecular puzzle, connecting the aminomethyl group to the aromatic ring and confirming the substitution pattern.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including IR and FTIR, probes the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. mdpi.commdpi.comamericanpharmaceuticalreview.com The resulting spectrum serves as a molecular "fingerprint," with specific peaks corresponding to particular chemical bonds. nih.gov

For this compound, key absorption bands would be expected for the N-H bonds of the amine and indoline groups, C-H bonds in the aromatic and aliphatic regions, and C=C bonds of the aromatic ring.

Table 2: Characteristic IR/FTIR Absorption Bands for this compound

Dynamic FTIR spectroscopy can be employed to study intermolecular interactions, such as hydrogen bonding. nih.govdntb.gov.ua By monitoring changes in the FTIR spectrum, particularly shifts in the N-H stretching frequencies, researchers can gain insights into how this compound interacts with other molecules, such as solvents or biological targets. The formation of hydrogen bonds typically causes a broadening and red-shifting (a shift to lower wavenumbers) of the N-H stretching band. mdpi.com

FTIR microscopy combines the chemical identification power of FTIR with the spatial resolution of microscopy. azom.comnih.gov This "chemical imaging" technique can visualize the distribution of this compound within a complex matrix, such as a pharmaceutical tablet or a biological tissue sample, without the need for staining or labeling. azom.com By mapping the intensity of a characteristic absorption band (e.g., the C-N stretch), a high-resolution image of the compound's location can be generated. tricliniclabs.com

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) in this compound Studies

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. americanpharmaceuticalreview.comresearchgate.net It measures the inelastic scattering of monochromatic light (from a laser) by a molecule. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly useful for analyzing non-polar bonds and aromatic systems. americanpharmaceuticalreview.com The Raman spectrum of this compound would provide strong signals for the aromatic ring vibrations.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal by many orders of magnitude. nih.govmdpi.com This enhancement occurs when the analyte is adsorbed onto or in close proximity to a nanostructured metal surface, typically gold or silver. frontiersin.org SERS could be utilized for the ultra-trace detection of this compound in complex biological fluids or for studying its orientation and interaction when bound to a surface. sfu.caresearchgate.net

Table of Compounds

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The core chromophore in this compound is the indoline ring system. Unlike the fully aromatic indole (B1671886), indoline has a saturated five-membered ring fused to the benzene (B151609) ring. This reduction in conjugation significantly alters the electronic transitions compared to indole. Generally, indoline derivatives exhibit absorption bands that are more similar to substituted benzenes.

The primary electronic transitions observed in molecules like this compound are π → π* transitions, associated with the benzene portion of the molecule. The presence of the nitrogen atom in the indoline ring and the aminomethyl group (-CH₂NH₂) at the 4-position introduces n → π* transitions, although these are often weaker and can be obscured by the more intense π → π* bands.

Substituents on the benzene ring can cause shifts in the absorption maxima (λ_max). The nitrogen atom of the indoline ring and the primary amine of the methanamine group both act as auxochromes (color-enhancing groups) due to their non-bonding electrons. These groups can interact with the π-system of the benzene ring, typically causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). Studies on various indole derivatives show that substitutions on the benzyl (B1604629) ring are particularly sensitive and can resolve different electronic transitions. nih.gov The solvent environment also plays a crucial role; polar solvents can interact with the molecule and shift the absorption bands. nih.govcore.ac.uk

Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to predict and interpret the electronic absorption spectra, providing insights into the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govopenaccesspub.org

Table 1: Expected UV-Vis Absorption Data for this compound

Expected λ_max (nm)Molar Absorptivity (ε)Type of TransitionAssociated Chromophore
~200-220Highπ → π* (E-band)Benzene Ring
~240-260Moderateπ → π* (B-band)Benzene Ring (fine structure may be visible)
~280-300Low to Moderateπ → π* / n → π*Benzene ring influenced by N-heterocycle and amino group

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrometer, the molecule is ionized and then fragmented. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint.

The nominal molecular weight of this compound (C₉H₁₂N₂) is 148 Da. Using high-resolution mass spectrometry (HRMS), a precise mass can be obtained, which confirms the elemental composition. In positive-ion mode ESI, the molecule would be detected as the protonated molecular ion [M+H]⁺ at an m/z of approximately 149.1079.

The fragmentation pattern provides critical information about the molecule's structure. The bonds in the molecular ion are not equally stable, and fragmentation occurs at the weakest points, leading to the formation of stable daughter ions. For this compound, the most probable fragmentation pathways involve the cleavage of the aminomethyl side chain.

A key fragmentation process is the benzylic cleavage, which involves the breaking of the C4-CH₂ bond. This is a favorable pathway as it leads to the formation of a stable benzylic-type cation. Another characteristic fragmentation is the loss of the entire aminomethyl group. Systematic analysis of prenylated indole alkaloids has shown that characteristic losses of side groups are a common feature in their mass spectra. nih.gov

The fragmentation pathways can be summarized as:

Loss of the amino group (NH₂): Cleavage can occur to lose an amino radical, although this is less common than the loss of the entire side chain.

Benzylic Cleavage: The most probable fragmentation involves the cleavage of the bond between the indoline ring and the methanamine carbon, leading to a highly stable resonance-stabilized cation. This is often the base peak in the spectrum.

Ring Fragmentation: At higher energies, the indoline ring itself can fragment, though these fragments are typically of lower abundance.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Predicted)Proposed Fragment IonFormula of FragmentNotes
149[C₉H₁₂N₂ + H]⁺C₉H₁₃N₂⁺Protonated molecular ion ([M+H]⁺).
132[M - NH₃]⁺C₉H₁₀N⁺Loss of ammonia (B1221849) from the protonated molecular ion.
118[M - CH₂NH₂]⁺C₈H₈N⁺Loss of the methanamine radical via benzylic cleavage. Expected to be a major fragment.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition Studies

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. wisc.eduresearchgate.net When applied to this compound, XPS can provide detailed information about the carbon and nitrogen environments, particularly if the compound is adsorbed onto a surface or analyzed as a solid film.

XPS works by irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. uni-muenchen.de The binding energy of these core-level electrons is characteristic of a specific element. Furthermore, small shifts in these binding energies (chemical shifts) provide information about the chemical bonding environment of the atom. thermofisher.com

For this compound, the key atoms of interest are nitrogen and carbon.

Nitrogen (N 1s): The molecule contains two distinct nitrogen atoms: one is a secondary amine within the indoline ring (N-H), and the other is a primary amine in the methanamine side chain (-CH₂-NH₂). These different chemical environments will result in two slightly different binding energies for the N 1s core level, which may be resolvable as separate peaks or as a broadened, asymmetric peak in the high-resolution N 1s spectrum. Typically, N 1s binding energies for amine functionalities appear in the range of 399-401 eV.

Carbon (C 1s): The C 1s spectrum will be more complex due to the various types of carbon atoms: aromatic carbons in the benzene ring (C-C and C-H), an aromatic carbon bonded to the indoline nitrogen (C-N), an aliphatic carbon in the five-membered ring (C-C), and the aliphatic carbon of the methanamine group (C-N). The C-N bonds will shift the C 1s binding energy to a higher value (typically ~286 eV) compared to the aromatic and aliphatic C-C/C-H bonds (~284.8-285.0 eV). Deconvolution of the high-resolution C 1s spectrum can quantify the relative proportions of these different carbon types.

XPS is particularly valuable in studying the interaction of this compound with surfaces, for instance, in catalysis or materials science, by revealing how the molecule bonds to a substrate. researchgate.net

Table 3: Predicted XPS Binding Energies for this compound

Core LevelFunctional GroupExpected Binding Energy (eV) Range
N 1sIndoline Amine (-NH-)399.0 - 400.5
N 1sPrimary Amine (-NH₂)399.0 - 400.5
C 1sAromatic C-C / C-H284.6 - 285.0
C 1sAliphatic C-C285.0 - 285.5
C 1sC-N (both types)285.8 - 286.8

Integrated Spectroscopic Data Analysis for Comprehensive Molecular Structure Determination

While each spectroscopic technique provides valuable pieces of the structural puzzle, a comprehensive and unambiguous determination of the molecular structure of this compound relies on the integration of data from multiple analytical methods. researchgate.net The synergistic use of UV-Vis, MS, and XPS, often complemented by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, ensures that every aspect of the molecular structure is confirmed.

The process of integrated analysis proceeds as follows:

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) provides an exact mass of the molecular ion, which is used to determine the precise elemental composition (e.g., C₉H₁₂N₂), ruling out other potential formulas.

Identification of the Core Structure: UV-Vis spectroscopy identifies the presence of the indoline chromophore. The observed absorption maxima, when compared to related structures like indole and substituted benzenes, confirm the nature of the core aromatic and heterocyclic system. core.ac.uk

Elucidation of Connectivity and Side Chains: The fragmentation pattern from mass spectrometry reveals how the constituent parts of the molecule are connected. For this compound, the observation of a major fragment corresponding to the loss of the CH₂NH₂ group (a loss of 30 amu) strongly supports the presence of a methanamine substituent on the indoline ring.

Verification of Chemical Environments: XPS data corroborates the findings from other techniques by confirming the elemental composition and, crucially, the different chemical states of the atoms. For example, resolving two distinct nitrogen environments or different types of carbon atoms provides direct evidence for the proposed structure's functional groups and bonding arrangement. nih.gov

When combined, this multi-faceted approach provides a powerful and definitive method for structural elucidation. UV-Vis confirms the electronic system, MS establishes the mass and connectivity, and XPS verifies the elemental and chemical composition at the surface. This integrated strategy is fundamental in synthetic chemistry for confirming the identity of newly synthesized compounds and in natural product chemistry for identifying novel molecules. mdpi.comresearchgate.net

Table 4: Summary of Integrated Spectroscopic Contributions

TechniqueInformation ProvidedContribution to Final Structure
UV-Vis Spectroscopy Electronic transitions, λ_maxConfirms the presence and nature of the indoline chromophore.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patternsEstablishes the molecular formula and confirms the identity and location of the methanamine substituent.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical states, binding energiesVerifies the presence of distinct nitrogen and carbon environments consistent with the indoline and aminomethyl groups.

Theoretical and Computational Chemistry Studies of Indolin 4 Ylmethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule, which in turn dictates its reactivity and physical characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to calculate properties such as molecular geometries, vibrational frequencies, and bond energies. For Indolin-4-ylmethanamine, DFT calculations would be instrumental in optimizing the molecular geometry to find its most stable three-dimensional structure.

HOMO-LUMO Orbital Analysis for Electron Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. This analysis is crucial for understanding the electron transfer characteristics of this compound, which would govern its behavior in redox reactions and its potential interactions with other molecules. However, specific computational studies detailing the HOMO-LUMO energies and the resulting energy gap for this compound have not been reported in the reviewed scientific literature.

Computational Prediction of Molecular Conformation and Adsorption Sites

Computational methods, particularly DFT, are used to predict the most stable conformation of a molecule by exploring its potential energy surface. Identifying the lowest energy conformer is essential, as the molecule's shape influences its physical properties and how it interacts with other entities, such as surfaces or biological receptors.

Furthermore, these calculations can predict potential adsorption sites on a material's surface. By analyzing the molecule's electronic properties, such as the MEP and frontier orbitals, researchers can identify regions of the molecule that are likely to engage in interactions (e.g., hydrogen bonding, van der Waals forces) with a surface. This information is valuable in fields like materials science and catalysis. At present, specific computational predictions regarding the preferred molecular conformations and adsorption site characteristics of this compound are not documented in publicly accessible research.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are used to study the structure, dynamics, and interactions of molecules. These methods range from quantum calculations to classical mechanics and are vital in fields like drug discovery and materials science.

Molecular Docking Studies for Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is a cornerstone of structure-based drug design, as it helps to predict the binding affinity and mode of interaction between a potential drug candidate and its biological target.

For this compound, molecular docking studies could be employed to screen its binding potential against various protein targets. The process involves placing the ligand into the binding site of the receptor and using a scoring function to estimate the strength of the interaction. Such studies would provide valuable hypotheses about its potential biological activity. Despite the power of this technique, specific molecular docking studies investigating the interaction of this compound with defined biological receptors have not been published.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The goal is to find the most stable conformers, which correspond to energy minima on the potential energy surface. Energy minimization is the computational process used to find these stable structures by adjusting the geometry of the molecule to lower its potential energy.

Simulations for Understanding Inter- and Intra-molecular Interactions

Computational simulations, particularly molecular dynamics (MD), are powerful tools for elucidating the complex network of interactions that govern the behavior of molecules like this compound at an atomic level. These simulations provide dynamic insights into both intermolecular forces, which dictate how the molecule interacts with its environment (e.g., solvent molecules or biological macromolecules), and intramolecular forces, which determine its conformational preferences. mdpi.com

Intermolecular Interactions: MD simulations can model the behavior of this compound in various environments to understand its interaction patterns. For instance, when studying its potential as a therapeutic agent, simulations can place the molecule in the binding site of a target protein. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of each atom is calculated, revealing stable binding poses, key amino acid residues involved in the interaction, and the nature of the forces at play, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.com

Studies on related indoline (B122111) derivatives have successfully used MD simulations to confirm the stability of ligand-protein complexes. nih.govplos.org For example, simulations of indoline derivatives with the Epidermal Growth Factor Receptor (EGFR) kinase domain have shown stable interactions over 100 nanoseconds, validating docking results and highlighting key residues for binding. nih.gov The stability of such complexes is often evaluated by analyzing metrics like the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues. plos.orgresearchgate.net

Table 1: Representative Data from MD Simulation Analysis of a Ligand-Protein Complex This table is illustrative, based on typical data from MD simulations of similar compounds.

Simulation MetricValueInterpretation
Protein RMSD~1.5 ÅIndicates the protein backbone remains stable throughout the simulation.
Ligand RMSD~0.8 ÅShows the ligand maintains a stable conformation within the binding pocket. plos.org
Interaction Energy (MM/GBSA)-75 kcal/molSuggests a strong and favorable binding affinity.
Key Interacting ResiduesLys721, Asp831Identifies specific amino acids crucial for binding, often via hydrogen bonds. nih.gov

Intramolecular Interactions: The conformational flexibility of this compound is largely governed by intramolecular interactions, particularly the potential for intramolecular hydrogen bonds (IMHBs). nih.gov The aminomethyl side chain at the 4-position can potentially form a hydrogen bond with the nitrogen atom of the indoline ring. The existence and strength of such IMHBs can be investigated using quantum chemistry methods like Density Functional Theory (DFT). mdpi.com

Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at the bond critical point (BCP) of a potential hydrogen bond. rsc.org The topological parameters derived from QTAIM, like electron density (ρ) and its Laplacian (∇²ρ), provide quantitative evidence for the presence and strength of these interactions. mdpi.comrsc.org The energy of these bonds can be estimated from these calculated parameters, which helps in understanding their influence on the molecule's preferred three-dimensional structure and physicochemical properties. nih.govrsc.org

Theoretical Studies of Reaction Mechanisms and Pathways

Theoretical chemistry provides indispensable tools for investigating the mechanisms of chemical reactions involving this compound. By employing methods like DFT, researchers can map out the potential energy surface (PES) for a given reaction, identifying the lowest-energy pathway from reactants to products. mdpi.com This involves locating and characterizing the geometries and energies of reactants, products, intermediates, and, most importantly, transition states (TS).

For this compound, theoretical studies could explore a variety of reactions, such as N-alkylation, acylation, or reactions involving the aromatic ring. For example, a computational study on the reaction of a similar compound, 4-methyl aniline, with hydroxyl radicals used DFT to identify five different abstraction pathways and several addition pathways. mdpi.com The calculations determined the activation energies for each path, revealing which reactions are kinetically favored. mdpi.com

A typical mechanistic study involves:

Geometry Optimization: Calculating the lowest-energy structures for all species involved in the reaction.

Transition State Searching: Identifying the saddle point on the PES that connects reactants (or intermediates) to products. This is the point of highest energy along the reaction coordinate.

Frequency Calculations: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

Computational studies on domino reactions and cycloadditions involving related heterocyclic systems have demonstrated that theoretical models can accurately predict the most favorable reaction pathways and even explain observed stereoselectivity. nih.gov For instance, calculations can show how catalysts or solvent molecules explicitly participate in the reaction, often by stabilizing transition states through hydrogen bonding, thereby lowering the activation energy. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies Through Computational Approaches

Computational Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound like this compound. These approaches aim to build a predictive model that links the structural or physicochemical properties of a molecule to its biological effect. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling involves the development of a mathematical equation that relates molecular descriptors (numerical representations of molecular properties) to activity. For a series of this compound analogs, descriptors could include:

Electronic properties: Partial charges, dipole moment.

Steric properties: Molecular volume, surface area.

Hydrophobic properties: LogP (partition coefficient).

Topological indices: Describing molecular branching and connectivity.

Analyses of related indole-based compounds have used Hansch and Fujita-Ban approaches to demonstrate how hydrophobicity and steric factors at different substitution positions influence biological activity. researchgate.net Modern QSAR studies often employ machine learning algorithms, such as Random Forests or Support Vector Machines, to build more complex and predictive non-linear models from larger datasets. frontiersin.org

Molecular Docking and Pharmacophore Modeling: Structure-based computational methods are central to SAR. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For a series of indoline derivatives, docking can reveal why certain analogs exhibit higher potency. For example, a substituent that forms an additional hydrogen bond with the receptor will likely show enhanced activity. SAR studies on indoline-based LSD1 inhibitors used this approach to guide the design of more potent compounds. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. A validated pharmacophore model for a specific target can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that possess the key features for activity, including the indoline scaffold. mdpi.com The integration of these computational tools provides a powerful strategy for understanding the SAR of this compound and rationally designing new analogs with improved therapeutic profiles. indexcopernicus.com

Table 2: Key Computational Approaches in SAR Studies

Computational MethodPrimary ApplicationExample Insight for Indoline Derivatives
QSARCorrelate physicochemical properties with biological activity.Reveals that increased hydrophobicity at a specific position enhances activity. researchgate.net
Molecular DockingPredict binding mode and affinity to a biological target.Identifies key hydrogen bonds and hydrophobic interactions responsible for inhibition. nih.gov
Pharmacophore ModelingDefine essential 3D features for activity.Creates a 3D model of required features (e.g., aromatic ring, H-bond donor) for virtual screening. mdpi.com
3D-QSAR (e.g., CoMFA/CoMSIA)Relate 3D steric and electrostatic fields to activity.Generates contour maps showing where bulky or charged groups increase or decrease potency.

Advanced Research Applications of Indolin 4 Ylmethanamine Derivatives in Chemical Sciences

Role as a Scaffold in Rational Drug Design and Discovery Research

The indole (B1671886) and indoline (B122111) frameworks are considered versatile pharmacophores in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals. researchgate.netnih.gov Their ability to mimic the structures of various proteins allows for the design of targeted therapeutic agents. nih.gov Researchers leverage this scaffold to develop novel compounds aimed at treating a wide range of diseases, including cancer, inflammation, and infectious diseases. mdpi.comnih.gov

The indoline nucleus serves as an exceptional template for creating vast libraries of compounds through structural modification. unipi.it Its amenability to substitution at the nitrogen atom and various positions on the aromatic ring allows medicinal chemists to systematically alter its physicochemical properties to achieve desired interactions with specific biological targets. mdpi.com This process facilitates the development of new chemical entities that can modulate the activity of key proteins involved in disease pathways.

Derivatives of the indole scaffold have been successfully designed to target a diverse array of biological molecules. For instance, novel indole derivatives have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. mdpi.commdpi.com Other research has focused on developing indole-based compounds that inhibit tubulin polymerization, a critical process in cell division, making them potent anti-cancer agents. mdpi.com Furthermore, indole derivatives have been explored as inhibitors of microbial enzymes, such as UDP-N-acetylmuramate-L-alanine ligase (MurC), presenting new avenues for antibacterial drug discovery. nih.gov The strategic modification of the core scaffold is crucial in tuning the potency and selectivity of these compounds for their intended biological targets.

A cornerstone of modern rational drug design is the use of computational methods, such as molecular docking, to predict and analyze the interaction between a potential drug molecule (ligand) and its protein target. nih.gov These in silico studies provide critical insights into the binding affinity, measured as binding energy, and the specific molecular interactions that stabilize the ligand-protein complex. Lower binding energy values typically indicate a more stable and potent interaction.

Research on indoline and indole derivatives frequently employs molecular docking to understand their mechanism of action. These studies reveal how the compounds fit into the active sites of target proteins and which amino acid residues are critical for binding. For example, docking studies of indole derivatives designed as COX-2 inhibitors have identified key hydrogen bond interactions with amino acid residues such as ARG120 and TYR355. ajchem-a.com Similarly, spiropyrazoline oxindole (B195798) derivatives have been shown to interact with key residues in the taxane-binding site of β-tubulin. nih.gov These computational predictions are invaluable for guiding the synthesis of more effective inhibitors.

The table below summarizes findings from molecular docking studies of various indole derivatives, detailing their target proteins, calculated binding energies, and the key amino acid residues involved in the interaction.

Derivative ClassTarget ProteinBinding Energy (kcal/mol)Key Interacting Amino Acid Residues
Imidazolidinone-IndoleCyclooxygenase-2 (COX-2)-11.35ARG120, TYR355, ALA527, LYS360
Thieno[3,2-b]furan-IndoleUDP-N-acetylmuramate-L-alanine ligase (MurC)-11.5Not specified in detail
Spiropyrazoline Oxindoleβ-tubulin-8.3Not specified in detail
Thioxothiazolidine-IndoleE. coli MurBNot specified in detailTyr157, Lys261, Ser228

Exploration in Material Science and Optoelectronic Applications

Beyond pharmaceuticals, the unique electronic properties of the indole ring system make its derivatives highly attractive for applications in material science. The electron-rich nature of the indole nucleus is a key feature exploited in the design of novel materials with tailored optical and electronic characteristics. researchgate.net

Indole-based compounds are being investigated for a range of optoelectronic applications, including photochromic, electroluminescent, and non-linear optical materials. researchgate.net The design of these materials often follows a donor-π-acceptor (D-π-A) architecture, where the indole moiety can act as the electron donor. mdpi.com By synthetically modifying the structure, for instance by changing substituent groups, researchers can fine-tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning directly influences the material's photophysical properties, such as absorption and emission wavelengths, leading to predictable changes in color and fluorescence. nih.gov

The inherent fluorescence of many indole derivatives makes them excellent candidates for luminescent scaffolds. mdpi.com Their strong fluorescence emission in solution is a key property for their use as probes and in other applications. mdpi.com In the solid state, these compounds can serve as emissive materials in organic light-emitting diodes (OLEDs). researchgate.net Research has focused on developing universal host materials from indole derivatives that are suitable for blue, green, and red-emitting devices, which is a critical step toward creating efficient and stable white OLEDs for lighting and display technologies. researchgate.net

The responsive fluorescence of indole derivatives has been harnessed for the development of highly sensitive and selective chemical sensors. researchgate.net These chemosensors operate by exhibiting a noticeable change in their fluorescence or color upon binding with a specific analyte, such as a metal ion or an anion. researchgate.net The sensing mechanism can be based on processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). spectroscopyonline.com

For example, indole-based chemosensors have been designed for the selective detection of fluoride (B91410) ions, where the interaction with the ion causes a significant enhancement in fluorescence and a visible color change from colorless to yellow. spectroscopyonline.com The detection limit for such sensors can be in the nanomolar range. spectroscopyonline.com Other indole-based sensors have been developed to detect changes in pH, with the protonation of nitrogen or oxygen atoms in the molecule leading to dramatic shifts in color and fluorescence. mdpi.comnih.gov This versatility makes indole derivatives a powerful platform for creating cost-effective and rapid-response sensors for environmental and biological monitoring. researchgate.net

Research into Agrochemical and Pest Management Agents

The indole scaffold, the unsaturated counterpart of indoline, is a cornerstone in the development of new agrochemicals due to its presence in many natural and synthetic bioactive compounds. nih.govnih.gov Derivatives of this family have demonstrated a wide spectrum of activities, including fungicidal, insecticidal, herbicidal, and plant growth-regulating properties. nih.gov The versatility of the indole structure allows for modifications at multiple sites, enabling the synthesis of compounds capable of interacting with various biological targets in pests and plants. nih.gov

Research has shown that certain indole derivatives can act as potent agents for pest management. researchgate.net For instance, indole-based compounds are being explored as alternatives to conventional synthetic pesticides, which often face challenges such as environmental persistence and the development of resistance in pest populations. nih.gov Plant-derived compounds, including indole alkaloids, are recognized for their potential as new active agents in pest control formulations. nih.gov The development of these derivatives often involves creating hybrids with other known bioactive moieties to enhance their efficacy and spectrum of activity. nih.gov

Detailed research findings have identified specific structural features that contribute to the agrochemical activity of these compounds. The introduction of various functional groups onto the indole ring can modulate their biological effects, leading to the discovery of molecules with high selectivity and low mammalian toxicity, making them suitable for integration into Integrated Pest Management (IPM) programs. researchgate.net

Table 1: Agrochemical Activities of Indole Derivatives

Compound Class Biological Activity Target Organism/Application Reference
Benzohydrazide derivatives with a 4-aminoquinazoline moiety Fungicidal Colletotrichum gloeosporioides, Rhizoctonia solani nih.gov
General Indole Derivatives Fungicidal, Insecticidal, Herbicidal, Antibacterial Various pathogens, pests, and weeds nih.gov
Indole Alkaloids Insecticidal General pest control nih.gov

Applications as Corrosion Inhibitors in Material Protection Research

Indoline and its derivatives have emerged as a significant class of organic corrosion inhibitors, particularly for protecting mild steel in acidic environments. researchgate.netresearchgate.net The efficacy of these compounds stems from their molecular structure, which typically includes nitrogen heteroatoms, aromatic rings with π-electrons, and other functional groups containing oxygen or sulfur. nih.gov These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the corrosive process. nih.govnih.gov

The mechanism of inhibition involves the displacement of water molecules from the metal surface and the subsequent adsorption of the organic inhibitor. nih.gov This adsorption can occur through physisorption (electrostatic interactions) or chemisorption (covalent bond formation between the inhibitor's heteroatoms and the vacant d-orbitals of iron atoms). nih.govnih.gov Electrochemical studies, such as potentiodynamic polarization, often reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net

The inhibition efficiency of indoline derivatives is dependent on their concentration, the temperature, and the nature of the corrosive medium. koreascience.kr Research has demonstrated that increasing the concentration of the inhibitor generally leads to higher protection efficiency. nih.govkoreascience.kr The adsorption of these inhibitors on the mild steel surface typically follows established models like the Langmuir adsorption isotherm. researchgate.net

Table 2: Performance of Indoline and Amine Derivatives as Corrosion Inhibitors for Mild Steel in 1 M HCl

Inhibitor Concentration Inhibition Efficiency (IE %) Adsorption Isotherm Reference
3-(4-((Z)-indolin-3-ylideneamino)phenylimino)indolin-2-one (PDBI) Not Specified Remarkable Langmuir researchgate.net
2-{[(3-chlorophenyl)amino]methyl}phenol Not Specified 90.23% Langmuir nih.gov
2-[(2-hydroxybenzyl)amino]benzonitrile Not Specified 92.56% Langmuir nih.gov
Benzo[h]quinoline hydrazone derivative (Compound VII) 500 ppm 90.33% Not Specified nih.gov

Exploration in Catalysis Research

The indoline framework is a valuable structural motif in the field of catalysis, serving both as a target for novel synthetic methodologies and as a core component of effective catalysts. rsc.org The development of efficient catalytic routes to synthesize functionalized indolines is an active area of research, driven by the prevalence of this scaffold in pharmaceuticals and other biologically active molecules. mdpi.com

Palladium-catalyzed reactions, for example, have been developed for the synthesis of indolines through annulation strategies. rsc.org These methods offer efficient ways to construct the indoline ring system from readily available starting materials under mild conditions. rsc.org

Furthermore, indole and indoline derivatives are utilized in the design of organocatalysts. mdpi.com The indole core can be functionalized with chiral moieties, such as diamines or aminoureas, to create catalysts for asymmetric synthesis. mdpi.com The nitrogen atom within the indoline ring can act as a hydrogen bond donor, which is a crucial interaction in many organocatalytic transformations. mdpi.com The synthesis of these catalysts is often designed to be modular, allowing for the rapid generation of a library of catalysts to optimize new asymmetric reactions. mdpi.com In addition to organocatalysis, indole derivatives are used as ligands in metal-catalyzed reactions, such as the enantioselective Friedel-Crafts alkylation to produce optically active molecules. researchgate.net

Table 3: Catalytic Applications Involving Indoline and Indole Derivatives

Catalytic Application Catalyst/Reagent Substrates Product Reference
Indoline Synthesis Palladium(II)/Brønsted acid (2-aminophenyl)methanols and sulfoxonium ylides Indolines rsc.org
Asymmetric Synthesis N,N'-dioxide-Zn(II) complex Salicylaldehyde, malononitrile, and indole 2-amino-4-(indol-3-yl)-4H-chromenes researchgate.net
Organocatalysis Indole-based diamines and aminoureas Various Chiral molecules mdpi.com
Aza-Friedel-Crafts Reaction Indium in aqueous HCl Indoles, aldehydes, and nitrobenzenes 3-indolyl-methanamines researchgate.net

Q & A

Basic: What are the recommended synthetic routes for obtaining high-purity Indolin-4-ylmethanamine, and how can purity be validated?

Methodological Answer:
Synthesis of this compound typically involves reductive amination of indolin-4-yl ketones or catalytic hydrogenation of nitrile intermediates. For high purity:

  • Use anhydrous reaction conditions to minimize side reactions (e.g., Schlenk-line techniques).
  • Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures .
  • Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via 1^1H NMR (DMSO-d6, 400 MHz) and FT-IR spectroscopy (peaks at ~3350 cm1^{-1} for NH2_2 stretch) .

Basic: What safety protocols should be prioritized during experimental handling of this compound?

Methodological Answer:
Refer to GHS classifications for analogous amines (e.g., aquatic toxicity, skin sensitization):

  • Use PPE: Nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood to avoid inhalation .
  • Store in airtight containers under nitrogen to prevent oxidation.
  • Dispose of waste via neutralization (e.g., dilute acetic acid for excess amine) followed by incineration .

Basic: How can spectroscopic and chromatographic methods differentiate this compound from structural analogs?

Methodological Answer:

  • Mass Spectrometry (MS): Compare fragmentation patterns (e.g., molecular ion at m/z 148.1 and characteristic fragments at m/z 104.0 [C7_7H8_8N+^+]) .
  • NMR: Distinguish via aromatic proton splitting patterns (indolin-4-yl protons at δ 6.8–7.2 ppm) and amine proton exchange in D2_2O .
  • HPLC Retention Time: Optimize mobile phase (e.g., 0.1% TFA in water/acetonitrile) to separate from quinoline or morpholine derivatives .

Advanced: How should researchers address contradictory pharmacological data in studies involving this compound?

Methodological Answer:

  • Conduct meta-analysis using heterogeneity metrics (e.g., I² statistic) to quantify variability across studies. If I² > 50%, apply random-effects models to account for between-study variance .
  • Replicate experiments under standardized conditions (e.g., fixed cell lines, consistent dosing intervals) to isolate confounding variables .
  • Validate target engagement via orthogonal assays (e.g., SPR for binding affinity vs. cellular cAMP assays for functional activity) .

Advanced: What computational strategies predict the solvent-dependent reactivity of this compound in nucleophilic reactions?

Methodological Answer:

  • Perform DFT calculations (B3LYP/6-31G* level) to model solvation effects. Use PCM solvation models for polar aprotic solvents (e.g., DMF) versus protic solvents (e.g., methanol) .
  • Compare calculated activation energies with experimental kinetic data (e.g., Arrhenius plots for SN2 reactions in varying solvents) .
  • Validate predictions using Hammett plots to correlate substituent effects with reaction rates .

Advanced: How to design a structure-activity relationship (SAR) study for this compound derivatives targeting enzyme inhibition?

Methodological Answer:

  • Variable Selection: Modify substituents at the indoline C3/C5 positions and amine group. Use parallel synthesis for libraries .
  • Assay Design: Test inhibitory activity against purified enzymes (e.g., kinases) via fluorescence polarization or radiometric assays. Include positive controls (e.g., staurosporine for kinases) .
  • Data Analysis: Apply multivariate regression (e.g., PLS) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC50_{50} values .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

Methodological Answer:

  • Implement process analytical technology (PAT): Use in-line FTIR to monitor reaction progress and intermediate purity .
  • Optimize crystallization conditions via Design of Experiments (DoE) to control particle size distribution .
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation pathways (e.g., oxidation) and refine storage protocols .

Advanced: How to integrate this compound into cross-disciplinary studies (e.g., neurochemistry and materials science)?

Methodological Answer:

  • Neurochemistry: Functionalize nanoparticles with this compound via carbodiimide coupling for blood-brain barrier penetration studies .
  • Materials Science: Synthesize metal-organic frameworks (MOFs) using the amine as a linker; characterize porosity via BET surface area analysis .
  • Data Integration: Use cheminformatics tools (e.g., KNIME) to merge biological activity data with material properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.